molecular formula C11H11F3O2 B14844723 2-(Cyclopropylmethoxy)-5-(trifluoromethyl)phenol

2-(Cyclopropylmethoxy)-5-(trifluoromethyl)phenol

Cat. No.: B14844723
M. Wt: 232.20 g/mol
InChI Key: YJUPLKBCNKNLBB-UHFFFAOYSA-N
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Description

2-(Cyclopropylmethoxy)-5-(trifluoromethyl)phenol is an organic compound characterized by the presence of a cyclopropylmethoxy group and a trifluoromethyl group attached to a phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Cyclopropylmethoxy)-5-(trifluoromethyl)phenol typically involves the introduction of the cyclopropylmethoxy and trifluoromethyl groups onto a phenol ring. One common method involves the reaction of a suitable phenol derivative with cyclopropylmethyl bromide in the presence of a base to form the cyclopropylmethoxy group. The trifluoromethyl group can be introduced via trifluoromethylation reactions using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Catalysts and solvents are carefully selected to ensure the scalability and cost-effectiveness of the process .

Chemical Reactions Analysis

Types of Reactions

2-(Cyclopropylmethoxy)-5-(trifluoromethyl)phenol can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the phenol group can yield quinones, while substitution reactions can introduce new functional groups onto the phenol ring .

Scientific Research Applications

2-(Cyclopropylmethoxy)-5-(trifluoromethyl)phenol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(Cyclopropylmethoxy)-5-(trifluoromethyl)phenol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with biological membranes. The phenol group can participate in hydrogen bonding and other interactions with target proteins or enzymes, influencing their activity and function .

Comparison with Similar Compounds

Similar Compounds

  • 2-(Cyclopropylmethoxy)-4-(trifluoromethyl)phenol
  • 4-Fluoro-2-(trifluoromethyl)phenol
  • Trifluoromethyl ketones

Uniqueness

2-(Cyclopropylmethoxy)-5-(trifluoromethyl)phenol is unique due to the specific positioning of the cyclopropylmethoxy and trifluoromethyl groups on the phenol ring. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .

Properties

Molecular Formula

C11H11F3O2

Molecular Weight

232.20 g/mol

IUPAC Name

2-(cyclopropylmethoxy)-5-(trifluoromethyl)phenol

InChI

InChI=1S/C11H11F3O2/c12-11(13,14)8-3-4-10(9(15)5-8)16-6-7-1-2-7/h3-5,7,15H,1-2,6H2

InChI Key

YJUPLKBCNKNLBB-UHFFFAOYSA-N

Canonical SMILES

C1CC1COC2=C(C=C(C=C2)C(F)(F)F)O

Origin of Product

United States

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